8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione
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Overview
Description
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropanecarbonyl chloride with piperazine to form 1-(cyclopropanecarbonyl)piperazine. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the purine core or piperazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein disulfide isomerase (PDI) activity, which plays a crucial role in protein folding and cellular stress responses . By binding to PDI, the compound enforces an oxidized conformation, leading to the inhibition of its reductase activity and subsequent cellular effects.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
1-(Cyclopropylcarbonyl)piperazine: A related compound with similar structural features.
Uniqueness
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione is unique due to its specific combination of functional groups and its ability to inhibit PDI activity. This sets it apart from other similar compounds, which may target different enzymes or pathways.
Properties
Molecular Formula |
C21H33N6O3+ |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C21H33N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15,17H,5-13H2,1-4H3/q+1 |
InChI Key |
CZOISTSBBVSPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 |
Origin of Product |
United States |
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